molecular formula C10H12N4S B387900 3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine CAS No. 312275-49-3

3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine

Cat. No.: B387900
CAS No.: 312275-49-3
M. Wt: 220.3g/mol
InChI Key: MVFRBGYNIPHBHO-UHFFFAOYSA-N
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Description

3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C10H12N4S and a molecular weight of 220.3 g/mol It is known for its unique structure, which includes a triazole ring substituted with a 4-methylbenzylsulfanyl group

Mechanism of Action

Target of Action

The primary target of 3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine is the heme protein , which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This protein plays a crucial role in the biosynthesis of sterols, particularly ergosterol, which is an essential component of fungal cell membranes .

Mode of Action

The compound interacts with its target, the heme protein, by inhibiting the enzyme responsible for 14α-demethylation in the ergosterol biosynthesis pathway . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane’s structure and function .

Biochemical Pathways

The affected biochemical pathway is the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylation step, the compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, which are toxic to the fungal cell .

Pharmacokinetics

Like other azole-based drugs, it is expected to have good bioavailability and distribution within the body

Result of Action

The molecular and cellular effects of the compound’s action include disruption of the fungal cell membrane’s integrity and function due to decreased ergosterol levels and increased 14α-methyl sterols . This leads to impaired cell growth and proliferation, ultimately resulting in the death of the fungal cell .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and presence of other substances can affect the compound’s stability and its interaction with the target . Additionally, the compound’s efficacy can be influenced by the specific strain of fungus and its resistance mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine typically involves the reaction of 4-methylbenzyl chloride with 1H-1,2,4-triazol-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
  • 3-[(4-methoxybenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
  • 3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine

Uniqueness

3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-7-2-4-8(5-3-7)6-15-10-12-9(11)13-14-10/h2-5H,6H2,1H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFRBGYNIPHBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322244
Record name 3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312275-49-3
Record name 3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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